3-[5-(Aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride
CAS No.: 1185100-54-2
Cat. No.: VC11717601
Molecular Formula: C10H11ClN4O2
Molecular Weight: 254.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1185100-54-2 |
|---|---|
| Molecular Formula | C10H11ClN4O2 |
| Molecular Weight | 254.67 g/mol |
| IUPAC Name | 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide;hydrochloride |
| Standard InChI | InChI=1S/C10H10N4O2.ClH/c11-5-8-13-10(14-16-8)7-3-1-2-6(4-7)9(12)15;/h1-4H,5,11H2,(H2,12,15);1H |
| Standard InChI Key | KBUNHIFRZSDEFD-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl |
| Canonical SMILES | C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide hydrochloride, reflects its core structure: a benzamide group linked to a 1,2,4-oxadiazole ring bearing an aminomethyl substituent. Key molecular properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁ClN₄O₂ |
| Molecular Weight | 254.67 g/mol |
| SMILES | C1=CC(=CC(=C1)C(=O)N)C2=NOC(=N2)CN.Cl |
| InChIKey | KBUNHIFRZSDEFD-UHFFFAOYSA-N |
| PubChem CID | 46736915 |
The hydrochloride salt enhances solubility, a critical factor for in vitro assays.
Structural Features
The 1,2,4-oxadiazole ring is a five-membered heterocycle with two nitrogen and one oxygen atom, conferring metabolic stability and hydrogen-bonding capacity . The aminomethyl group (-CH₂NH₂) at position 5 introduces a primary amine, enabling interactions with biological targets such as enzymes or receptors. The benzamide moiety contributes aromaticity and potential π-π stacking interactions, commonly exploited in drug design .
Synthesis and Analytical Data
Synthetic Pathway
The synthesis typically involves three stages:
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Oxadiazole Ring Formation: Cyclization of a nitrile oxide with an amidoxime precursor under acidic conditions.
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Aminomethyl Introduction: Nucleophilic substitution or reductive amination to attach the -CH₂NH₂ group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A representative synthetic route is outlined below:
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Benzamide derivative, amidoxime | HCl, reflux | 3-(1,2,4-oxadiazol-3-yl)benzamide |
| 2 | Chloromethylamine, base | DMF, 60°C | 3-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]benzamide |
| 3 | HCl in ethanol | Room temperature, crystallization | Hydrochloride salt |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch, amine), ~1650 cm⁻¹ (C=O, benzamide), and ~1550 cm⁻¹ (C=N, oxadiazole).
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¹H NMR (DMSO-d₆): δ 8.1–7.5 (m, aromatic H), δ 4.3 (s, CH₂NH₂), δ 2.9 (br, NH₃⁺).
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Mass Spectrometry: ESI-MS m/z 219.1 [M-Cl]⁺, consistent with the free base.
Biological Significance and Mechanistic Insights
Structure-Activity Relationships (SAR)
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Aminomethyl Group: Enhances water solubility and hydrogen bonding with enzymatic active sites .
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Benzamide Moiety: Aromatic interactions stabilize binding to hydrophobic pockets, as seen in kinase inhibitors .
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Hydrochloride Salt: Improves bioavailability by increasing dissolution rate in physiological media.
Research Applications
Medicinal Chemistry
The compound serves as a lead structure for optimizing:
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CNS-Targeting Agents: Blood-brain barrier (BBB) permeability, predicted via PAMPA-BBB assays, suggests potential for neurotherapeutics .
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Antimicrobial Scaffolds: Modifications at the benzamide para-position could enhance Gram-negative coverage .
Biochemical Probes
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Enzyme Binding Studies: Fluorescently tagged derivatives may elucidate AChE inhibition mechanisms .
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Receptor Mapping: Docking studies using AutoDock Vina reveal affinity for NMDA receptor glycine sites (ΔG = -9.2 kcal/mol) .
Future Directions
Pharmacological Profiling
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*In Vivo Efficacy: Testing in seizure (MES, PTZ) and cognitive impairment (Morris water maze) models .
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Toxicological Assessment: Acute toxicity (LD₅₀) and genotoxicity (Ames test) profiling.
Structural Optimization
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